molecular formula C11H10BrNO3 B1413862 Ethyl 2-bromo-5-cyano-4-methoxybenzoate CAS No. 1805490-75-8

Ethyl 2-bromo-5-cyano-4-methoxybenzoate

Cat. No. B1413862
CAS RN: 1805490-75-8
M. Wt: 284.11 g/mol
InChI Key: XFNPROGBHFNTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-cyano-4-methoxybenzoate (EBMC) is a compound of interest due to its numerous potential applications in scientific research. EBMC is a versatile reagent that can be used in a variety of chemical reactions, including organic synthesis, and has been studied for its potential use in medicinal chemistry. EBMC can be used to synthesize a variety of compounds, including drugs, and is a useful tool in the laboratory.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-methoxybenzoate has a variety of potential applications in scientific research. It can be used as a reagent in organic synthesis to synthesize a variety of compounds. Ethyl 2-bromo-5-cyano-4-methoxybenzoate has been studied for its potential use in medicinal chemistry, as it can be used to synthesize drugs. It has also been studied for its potential use in the synthesis of polymers, as it can be used as a cross-linking agent. Ethyl 2-bromo-5-cyano-4-methoxybenzoate can also be used as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-methoxybenzoate is not fully understood. However, it is believed that Ethyl 2-bromo-5-cyano-4-methoxybenzoate acts as a nucleophile in organic reactions, and can react with electrophiles to form a variety of compounds. Ethyl 2-bromo-5-cyano-4-methoxybenzoate can also act as a Lewis acid, and can react with Lewis bases to form complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-methoxybenzoate have not been studied in detail. However, Ethyl 2-bromo-5-cyano-4-methoxybenzoate has been shown to be non-toxic and non-irritating in laboratory studies. It is believed that Ethyl 2-bromo-5-cyano-4-methoxybenzoate does not have any significant effects on the human body.

Advantages And Limitations For Lab Experiments

Ethyl 2-bromo-5-cyano-4-methoxybenzoate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, Ethyl 2-bromo-5-cyano-4-methoxybenzoate is a relatively expensive reagent, and so it may not be suitable for use in large-scale experiments.

Future Directions

There are several potential future directions for Ethyl 2-bromo-5-cyano-4-methoxybenzoate research. Further research could be conducted to better understand the mechanism of action of Ethyl 2-bromo-5-cyano-4-methoxybenzoate and its biochemical and physiological effects. Research could also be conducted to explore the potential use of Ethyl 2-bromo-5-cyano-4-methoxybenzoate in the synthesis of drugs and polymers. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesizing Ethyl 2-bromo-5-cyano-4-methoxybenzoate.

properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)10(15-2)5-9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNPROGBHFNTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-cyano-4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 4
Ethyl 2-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-cyano-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-cyano-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.